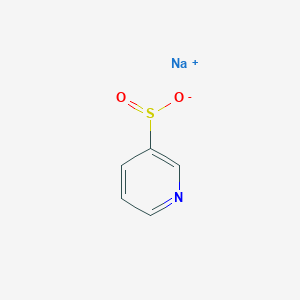
3-吡啶磺酸钠
概述
描述
Sodium pyridine-3-sulfinate is an organosulfur compound with the molecular formula C5H4NNaO2S. It is a sodium salt of pyridine-3-sulfinic acid and is commonly used in organic synthesis due to its versatile reactivity. This compound is particularly valuable in the field of medicinal chemistry and material science.
科学研究应用
Sodium pyridine-3-sulfinate has a wide range of applications in scientific research:
Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Sodium pyridine-3-sulfinate is a versatile building block for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . It is used as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions with aryl halides .
Mode of Action
Sodium pyridine-3-sulfinate interacts with its targets by replacing boronates in the Suzuki–Miyaura cross-coupling reaction . This reaction is often used to form carbon–carbon bonds in the pharmaceutical industry . The compound’s interaction with its targets results in the formation of structurally diverse pyridine rings .
Biochemical Pathways
The biochemical pathways affected by Sodium pyridine-3-sulfinate are primarily those involved in the synthesis of organosulfur compounds . The compound’s action leads to the formation of thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its bioavailability.
Result of Action
The result of Sodium pyridine-3-sulfinate’s action is the formation of a wide range of structurally varied coupled products . These products are often used in medicinal chemistry, including the preparation of medicinally relevant derivatives of certain drugs .
Action Environment
The action of Sodium pyridine-3-sulfinate is influenced by environmental factors such as reaction conditions . For instance, the compound acts as sulfonylating, sulfenylating, or sulfinylating reagents, depending on the reaction conditions . It is recommended to store the compound in an inert atmosphere at room temperature to maintain its stability and efficacy.
安全和危害
未来方向
Sodium sulfinates, including sodium pyridine-3-sulfinate, are emerging as powerful building blocks for the synthesis of organosulfur compounds . They have shown promise in the development of sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions . Future research may focus on further expanding the flexibility of C–S bonds and developing impactful improvements on the use of sulfones in catalytic desulfitative C–C and C–X bond formation .
生化分析
Biochemical Properties
Sodium pyridine-3-sulfinate plays a crucial role in biochemical reactions, particularly in the formation of S–S, N–S, and C–S bonds. It interacts with various enzymes, proteins, and other biomolecules, facilitating the synthesis of thiosulfonates, sulfonamides, sulfides, and sulfones . These interactions are essential for the formation of valuable organosulfur compounds, which have significant applications in pharmaceuticals and materials science.
Cellular Effects
Sodium pyridine-3-sulfinate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in these pathways, leading to changes in cellular function. For instance, sodium pyridine-3-sulfinate can modulate the expression of genes related to metabolic processes, thereby impacting cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium pyridine-3-sulfinate can change over time. Its stability and degradation are important factors to consider, as they can influence the long-term effects on cellular function. Studies have shown that sodium pyridine-3-sulfinate remains stable under specific conditions, but its degradation products can have different biochemical effects . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of sodium pyridine-3-sulfinate vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which sodium pyridine-3-sulfinate is effective without causing harm
Metabolic Pathways
Sodium pyridine-3-sulfinate is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The precise metabolic pathways of sodium pyridine-3-sulfinate are still being elucidated, but its role in modulating enzyme activity is well-established .
Transport and Distribution
Within cells and tissues, sodium pyridine-3-sulfinate is transported and distributed through specific transporters and binding proteins. These interactions can influence its localization and accumulation, affecting its overall activity and function. Understanding the transport and distribution mechanisms of sodium pyridine-3-sulfinate is crucial for optimizing its use in biochemical research .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of sodium pyridine-3-sulfinate typically involves the sulfonation of pyridine derivatives. One common method includes the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, followed by the replacement of the chlorine atom with a sulfo group, and subsequent reduction to pyridine-3-sulfonic acid. The final step involves neutralizing the sulfonic acid with sodium hydroxide to obtain sodium pyridine-3-sulfinate .
Industrial Production Methods: Industrial production of sodium pyridine-3-sulfinate often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the removal of impurities and by-products.
化学反应分析
Types of Reactions: Sodium pyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-3-sulfonic acid.
Reduction: It can be reduced to pyridine-3-sulfinic acid.
Substitution: It participates in nucleophilic substitution reactions, particularly in palladium-catalyzed cross-coupling reactions with aryl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and aryl halides are commonly used in cross-coupling reactions.
Major Products:
Oxidation: Pyridine-3-sulfonic acid.
Reduction: Pyridine-3-sulfinic acid.
Substitution: Various aryl-pyridine derivatives, depending on the aryl halide used.
相似化合物的比较
Sodium benzenesulfinate: Similar in structure but with a benzene ring instead of a pyridine ring.
Sodium toluenesulfinate: Contains a toluene ring instead of a pyridine ring.
Sodium methanesulfinate: Contains a methane group instead of a pyridine ring.
Uniqueness: Sodium pyridine-3-sulfinate is unique due to its pyridine ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of heterocyclic compounds and pharmaceuticals, where the pyridine ring is a common structural motif .
属性
IUPAC Name |
sodium;pyridine-3-sulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S.Na/c7-9(8)5-2-1-3-6-4-5;/h1-4H,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVNFNZJAATRIK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4NNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

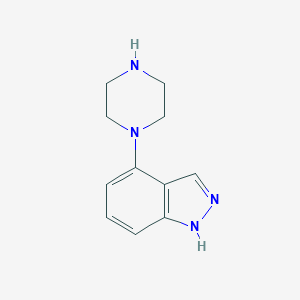

![1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid](/img/structure/B172003.png)
![[2-(3-Phenylpropoxy)phenyl]amine hydrochloride](/img/structure/B172011.png)
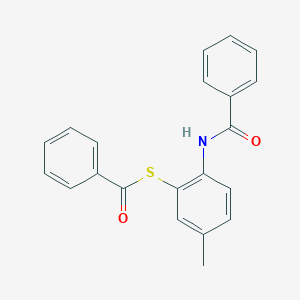
![5-Chloro-2-methylthiazolo[5,4-b]pyridine](/img/structure/B172017.png)
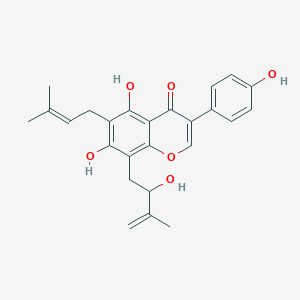
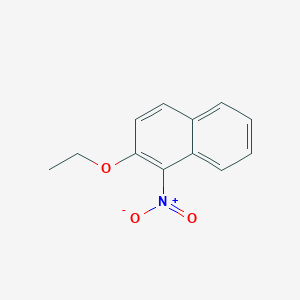
![[6,10,12,16,18,22,24-Heptakis(diphenoxyphosphoryloxy)-2,8,14,20-tetramethyl-4-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl] diphenyl phosphate](/img/structure/B172033.png)
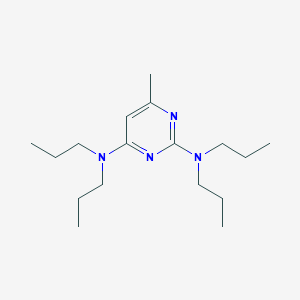
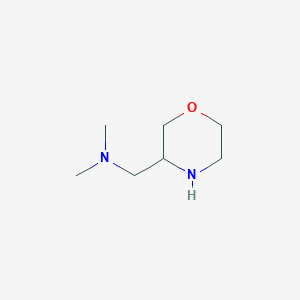


![(R)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde](/img/structure/B172058.png)
